molecular formula C10H13BrN2 B3152721 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine CAS No. 742085-62-7

2-Bromo-5-(1-pyrrolidinylmethyl)pyridine

Cat. No. B3152721
CAS RN: 742085-62-7
M. Wt: 241.13 g/mol
InChI Key: CQLIMWGELSTYMH-UHFFFAOYSA-N
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Description

2-Bromo-5-(1-pyrrolidinylmethyl)pyridine is a chemical compound with the empirical formula C9H11BrN2 . It is used in various chemical reactions and has been mentioned in several technical documents and peer-reviewed papers .


Synthesis Analysis

The synthesis of pyridine derivatives like 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine often involves the use of Grignard reagents . For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C, can afford 2-substituted pyridines in good yields .


Molecular Structure Analysis

The molecular structure of 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine can be represented by the SMILES string Brc1ccc(cn1)N2CCCC2 . The InChI key for this compound is MLWDKMVRHSEBPE-UHFFFAOYSA-N .

Mechanism of Action

Target of Action

The primary target of 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine is the p38α mitogen-activated protein kinase (MAPK) . This kinase is a serine/threonine kinase that links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes .

Mode of Action

It is known that the compound interacts with its target, the p38α mapk, in a manner that inhibits the kinase’s activity . This inhibition can affect the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β .

Biochemical Pathways

The inhibition of p38α MAPK by 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine affects several biochemical pathways. These include pathways involved in the release of pro-inflammatory cytokines and potentially those involved in the pathogenesis of neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease, or multiple sclerosis .

Result of Action

The molecular and cellular effects of 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine’s action are largely due to its inhibition of p38α MAPK. This can lead to a decrease in the release of pro-inflammatory cytokines, potentially alleviating symptoms of diseases driven by inflammation .

Action Environment

The action, efficacy, and stability of 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which is often used in the synthesis of compounds like 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine, is known to be influenced by factors such as temperature and the presence of certain catalysts .

properties

IUPAC Name

2-bromo-5-(pyrrolidin-1-ylmethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c11-10-4-3-9(7-12-10)8-13-5-1-2-6-13/h3-4,7H,1-2,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLIMWGELSTYMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CN=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-bromo-5-(bromomethyl)pyridine (9.06 g, 36.1 mmol), pyrrolidine (3.62 ml, 43.3 mmol) and potassium carbonate (9.98 g, 72.2 mmol) in acetonitrile (45 ml) was stirred at room temperature for 6 hrs. Ethyl acetate was added to the reaction mixture, and the mixture was washed with saturated aqueous potassium carbonate solution and saturated, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the obtained residue was purified by NH-silica gel column chromatography (developing solvent; ethyl acetate) to give the title compound (7.31 g).
Quantity
9.06 g
Type
reactant
Reaction Step One
Quantity
3.62 mL
Type
reactant
Reaction Step One
Quantity
9.98 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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